3H-1,3-benzazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,3-Benzazaphosphole is a heterocyclic compound that incorporates both nitrogen and phosphorus atoms within its ring structure.
Preparation Methods
The synthesis of 3H-1,3-Benzazaphosphole typically involves several key steps:
Sequential C-P Cross-Coupling: This step involves the formation of a carbon-phosphorus bond, which is crucial for the construction of the phosphole ring.
Dehydrative [3+2] Cycloaddition: This reaction forms the five-membered ring structure of the compound by combining a phosphine and an azide.
Ring-Oxidation Reactions: This final step involves the oxidation of the ring to stabilize the compound and enhance its electronic properties.
Industrial production methods for this compound are still under development, but the use of stable intermediates such as 2-aminophenyl (phenyl)phosphine has shown promise in scaling up the synthesis .
Chemical Reactions Analysis
3H-1,3-Benzazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides, which have distinct electronic properties.
Reduction: Reduction reactions can convert the phosphole oxides back to the parent phosphole.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include phosphole oxides and substituted phospholes .
Scientific Research Applications
3H-1,3-Benzazaphosphole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3H-1,3-Benzazaphosphole exerts its effects is primarily through its electronic properties. The inclusion of nitrogen and phosphorus atoms in the ring structure stabilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enhancing the compound’s reactivity and stability . This stabilization allows the compound to interact with various molecular targets and pathways, making it a versatile tool in both chemical and biological research .
Comparison with Similar Compounds
3H-1,3-Benzazaphosphole can be compared to other azaphospholes, such as:
1H-1,3-Azaphosphole: This compound lacks the aromatic stabilization present in this compound, making it less stable and less reactive.
2-Aryl-3H-1,3-Benzazaphosphole Oxides: These derivatives have enhanced optical properties due to the inclusion of aryl groups, making them useful in applications such as fluorescence imaging.
The uniqueness of this compound lies in its balanced electronic properties and stability, which are not as pronounced in other similar compounds .
Properties
CAS No. |
32881-50-8 |
---|---|
Molecular Formula |
C7H6NP |
Molecular Weight |
135.10 g/mol |
IUPAC Name |
3H-1,3-benzazaphosphole |
InChI |
InChI=1S/C7H6NP/c1-2-4-7-6(3-1)8-5-9-7/h1-5,9H |
InChI Key |
OPELJCKHAXRBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CP2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.